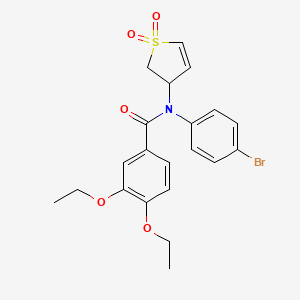

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO5S/c1-3-27-19-10-5-15(13-20(19)28-4-2)21(24)23(17-8-6-16(22)7-9-17)18-11-12-29(25,26)14-18/h5-13,18H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPIXNFFLOGDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a bromophenyl group and a thiophene derivative, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H20BrN2O4S, with a molecular weight of approximately 404.31 g/mol. The presence of a bromine atom and ethoxy groups contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20BrN2O4S |

| Molecular Weight | 404.31 g/mol |

| Key Functional Groups | Bromophenyl, Ethoxy |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The bromine substitution is believed to enhance the compound's lipophilicity and bioavailability, potentially leading to improved efficacy against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. Compounds with similar thiophene structures have been investigated for their ability to interact with neurotransmitter receptors, indicating possible applications in treating neurodegenerative diseases or mood disorders. In vitro studies have demonstrated that these compounds can modulate neurotransmitter levels and influence neuronal survival.

Antimicrobial Activity

The antibacterial properties of related brominated compounds have been documented, suggesting that this compound may exhibit similar effects. The presence of the bromine atom likely increases the electron density on the nitrogen atoms in the structure, enhancing its interaction with bacterial cell membranes and leading to increased antibacterial activity compared to non-brominated analogs .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : It could bind to neurotransmitter receptors or other biological targets, influencing cellular signaling pathways.

Study 1: Anticancer Activity

A study conducted on a series of thiophene derivatives indicated that compounds with bromine substitutions showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Study 2: Neuropharmacological Assessment

In another investigation focusing on neuroprotective effects, a related compound was shown to enhance neuronal survival under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases.

Study 3: Antimicrobial Efficacy

Research comparing various halogenated benzamides demonstrated that those containing bromine exhibited superior antibacterial properties against Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell wall integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Pyridazinone Derivatives (FPR Agonists)

Key Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

- Structure: Contains a pyridazinone core with a 4-bromophenyl group and a 4-methoxybenzyl substituent.

- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils.

- The diethoxy groups in the target may enhance lipophilicity compared to the pyridazinone’s methoxy group, possibly improving membrane permeability but reducing solubility. The sulfone group in the target compound could confer greater metabolic stability than the pyridazinone’s ketone .

2.2. Fluorinated Benzamide Analogs

Key Compound : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide ()

- Structure : Shares the dihydrothiophen sulfone and benzamide core but substitutes 3-fluoro and 4-methylphenyl groups.

- Comparison: The 3-fluoro substituent in the analog may engage in hydrogen bonding, whereas the target’s 3,4-diethoxy groups provide electron-donating effects, altering electronic distribution. Both compounds share the sulfone moiety, suggesting comparable stability in oxidative environments .

2.3. Quinoline-Based Anti-HIV Derivatives

Key Compound: 4-(4-Bromophenyl)-6-carboxyquinoline hydrazide ()

- Structure: Quinoline scaffold with a 4-bromophenyl group and hydrazide linkage.

- Activity : Inhibits HIV reverse transcriptase via binding interactions.

- The dihydrothiophen sulfone and diethoxy groups may redirect activity toward FPR receptors rather than viral enzymes. The benzamide core in the target could offer better metabolic resistance compared to the hydrazide group in the quinoline derivative .

2.4. Chromenone-Pyrazolo Pyrimidine Sulfonamide

Key Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure: Complex chromenone-pyrazolo pyrimidine hybrid with a sulfonamide group.

- The dihydrothiophen sulfone in the target may mimic sulfonamide’s polarity but within a simpler scaffold. The target’s 3,4-diethoxy groups could enhance hydrophobic interactions compared to the fluorinated chromenone system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.